molecular formula C6H10Cl2N4O2 B2949762 5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride CAS No. 2126160-20-9

5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride

Cat. No.: B2949762
CAS No.: 2126160-20-9
M. Wt: 241.07
InChI Key: BVPJYXBZQIWQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₇H₁₀Cl₂N₄O₂ Molecular Weight: 300.79 g/mol Purity: ≥95% (HPLC) CAS: Not explicitly provided in evidence, but structurally related compounds are cataloged (e.g., SY222379 in ).

This compound features a bicyclic [1,2,4]triazolo[4,3-a]pyrazine core with a carboxylic acid group at position 6 and two hydrochloride salts. The dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2.2ClH/c11-6(12)4-2-10-3-8-9-5(10)1-7-4;;/h3-4,7H,1-2H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPJYXBZQIWQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=NN=CN21)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126160-20-9
Record name 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the triazolopyrazine core. The carboxylic acid group is then introduced through further functionalization steps.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. The key steps involve the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The dihydrochloride salt form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties Evidence ID
7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid C₇H₁₀N₄O₂ 182.18 Methyl at position 7 Neutral form; lower solubility due to absence of HCl salts. Potential precursor for prodrug synthesis.
7-(Cyclopropylmethyl)-3-methyl-... dihydrochloride C₁₁H₁₈Cl₂N₄O₂ Not provided Cyclopropylmethyl at position 7, methyl at position 3 Increased lipophilicity; cyclopropyl may enhance metabolic stability.
3-(2,2-Dimethylcyclopropyl)-... dihydrochloride Not provided Not provided 2,2-Dimethylcyclopropyl at position 3 Steric bulk may hinder target binding; cyclopropane enhances strain and reactivity.
8-Methyl-3-(propan-2-yl)-... hydrochloride Not provided Not provided Methyl at position 8, isopropyl at position 3 Branched alkyl groups improve membrane permeability.
3-Chloro-imidazo[1,2-a]pyrazine dihydrochloride C₆H₈ClN₃ 266.69 Chlorine at position 3, imidazo core Imidazo heterocycle increases electron density; chlorine may enhance cytotoxicity.

Functional Group Modifications

  • Carboxylic Acid vs. Carboxamide : Derivatives like N,N,3-trimethyl-... carboxamide (C₉H₁₅N₅O, ) replace the carboxylic acid with a carboxamide, reducing acidity and improving blood-brain barrier penetration .
  • Ester Derivatives : tert-Butyl ... carboxylate (C₁₂H₁₈N₄O₂, ) introduces a Boc-protected carboxylic acid, enabling controlled release in prodrug formulations .
  • Thioamide Derivatives : 2-{...}ethanethioamide (C₉H₁₃N₅S, ) replaces oxygen with sulfur, altering hydrogen-bonding capacity and metal chelation properties .

Biological Activity

5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C7H6Cl2N4O2
  • Molecular Weight : 227.05 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of triazolo[4,3-a]pyrazine. One notable compound demonstrated significant activity against various cancer cell lines:

  • A549 (Lung Cancer) : IC50 = 0.83 ± 0.07 μM
  • MCF-7 (Breast Cancer) : IC50 = 0.15 ± 0.08 μM
  • HeLa (Cervical Cancer) : IC50 = 2.85 ± 0.74 μM

These results indicate that certain derivatives can effectively inhibit tumor growth and may serve as promising candidates for further development as anticancer agents .

Antimicrobial Activity

Research has also explored the antimicrobial properties of triazolo[4,3-a]pyrazine derivatives. A study synthesized various derivatives and evaluated their activity against multiple pathogens:

  • Mycobacterium tuberculosis : The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL.
  • Fungal Strains : Some derivatives showed moderate antifungal activity with MIC values ranging from 1 to 10 µg/mL.

These findings suggest that the compound may possess broad-spectrum antimicrobial activity .

The biological activities of triazolo[4,3-a]pyrazine compounds are often attributed to their ability to inhibit specific enzymes or disrupt cellular processes:

  • c-Met Kinase Inhibition : Certain derivatives have been identified as potent inhibitors of c-Met kinase, which is implicated in tumor growth and metastasis. The most promising derivative showed an IC50 value of 48 nM against c-Met kinase .
  • GlcN-6-P Synthase Inhibition : This enzyme is crucial for bacterial cell wall synthesis; inhibition can lead to bactericidal effects against pathogens .

Case Study 1: Anticancer Efficacy

A study conducted on a series of synthesized triazolo[4,3-a]pyrazine derivatives revealed that compound 22i not only inhibited cancer cell proliferation but also induced apoptosis in A549 cells through caspase activation and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Evaluation

In another investigation focused on antimicrobial activity, a derivative was tested against resistant strains of Mycobacterium tuberculosis, showing a remarkable inhibition rate that suggests potential use in treating multidrug-resistant tuberculosis.

Data Table Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerA5490.83 ± 0.07 μM
AnticancerMCF-70.15 ± 0.08 μM
AnticancerHeLa2.85 ± 0.74 μM
AntimicrobialMycobacterium tuberculosisMIC = 0.5 µg/mL
AntimicrobialFungal StrainsMIC = 1 - 10 µg/mL

Q & A

Synthesis Optimization and Scalability

Basic: What are the common synthetic routes for preparing 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine derivatives? A widely used method involves cyclization of hydrazine derivatives with ortho-esters or anhydrides. For example, 3-alkyl/aryl-substituted derivatives are synthesized by reacting N1-aryl-3-hydrazinopyrazin-2-ones with carbonyldiimidazole in anhydrous DMFA, followed by reflux and recrystallization . Alternative approaches include palladium-catalyzed chemoselective monoarylation of hydrazides with 2-chloropyridine, enabling regioselective functionalization at the terminal nitrogen .

Advanced: How can regioselectivity challenges in cyclization reactions be addressed? Regioselectivity is influenced by reaction conditions and substituent effects. For example, one-pot protocols using polymer-supported Mukaiyama’s reagent for in situ desulfurization of thiosemicarbazides yield 3-amino-triazolo[4,3-a]pyrazines with high purity. Microwave-assisted dehydration in acetic acid enhances cyclization efficiency, particularly for sterically hindered substrates . Optimization of solvent polarity (e.g., DMFA vs. DCM) and temperature gradients can mitigate side reactions .

Analytical Method Validation

Basic: What analytical methods are suitable for quantifying this compound? Potentiometric titration with 0.1 M perchloric acid in acetic acid/anhydride mixtures is a validated method, achieving 99.0–101.0% accuracy with ≤0.22% uncertainty. Sample preparation requires dissolving 0.250 g in 30 mL acetic acid to ensure 80 ± 10% burette volume utilization .

Advanced: How do HPLC and titration compare for impurity profiling? HPLC (e.g., C18 columns with UV detection) is preferred for impurity resolution, detecting semiproducts like hydrazino-pyrazinones (Impurity A) and oxidation byproducts (Impurity B) at ≤0.5% levels. Titration, while precise for bulk quantification, lacks specificity for low-abundance impurities. Cross-validation using both methods ensures compliance with pharmacopeial standards (e.g., ≤0.5% total impurities) .

Impurity Profiling and Stability

Basic: What are the common impurities in this compound? Key impurities include:

  • Impurity A : 1-(4-fluorobenzyl)-3-hydrazino-pyrazin-2(1H)-one (semiproduct from incomplete cyclization).
  • Impurity B : Oxidation-derived 3,8-dione derivatives.
    These are monitored via HPLC with a detection limit of 0.05% .

Advanced: How do storage conditions affect degradation pathways? Degradation under humidity or light follows first-order kinetics, with oxidation at the triazole ring being predominant. Accelerated stability studies (40°C/75% RH) show 0.2–0.4% mass loss over 6 months. Storage in amber vials under nitrogen at -20°C minimizes oxidation .

Structure-Activity Relationships (SAR) and Pharmacokinetics

Basic: What structural features influence bioactivity? Substituents at the 3- and 7-positions modulate P2X7 receptor antagonism. For example, 3-pyrazinyl and 7-(2-chloro-3-trifluoromethylbenzyl) groups enhance binding affinity (IC50 < 10 nM) in CNS-targeted derivatives .

Advanced: How can in silico tools predict ADME properties? SwissADME analysis reveals:

  • Lipophilicity : LogP ~2.1 (optimal for blood-brain barrier penetration).
  • Solubility : >50 µM in simulated intestinal fluid (pH 6.8).
  • Drug-likeness : Compliance with Lipinski’s rules (MW < 500, H-bond donors ≤5). Comparative studies with celecoxib show improved metabolic stability (t½ > 4 hrs in human microsomes) .

Methodological Challenges in Data Interpretation

Basic: How to resolve discrepancies in quantitative analysis? Inter-laboratory variability in titration can arise from acetic acid purity or electrode calibration. Standardization against USP-grade acetic acid and daily electrode validation reduce uncertainty to <0.5% .

Advanced: How to validate synthetic yields when byproducts co-elute in HPLC? Use orthogonal techniques:

  • LC-MS : Confirms molecular ions of target vs. byproducts.
  • 1H-NMR : Integrates aromatic protons (δ 7.5–8.5 ppm) to quantify regiochemical purity.
    For example, 3-substituted derivatives show distinct NOE correlations between triazole and pyrazine protons, distinguishing regioisomers .

Applications in Drug Development

Basic: What therapeutic areas are targeted by this scaffold? It serves as a core structure in P2X7 receptor antagonists for neuroinflammatory diseases (e.g., depression, Parkinson’s) and antiviral agents due to triazole-mediated RNA polymerase inhibition .

Advanced: How to optimize bioavailability in preclinical models? Salt formation (e.g., dihydrochloride) enhances aqueous solubility (from 0.1 mg/mL to 5 mg/mL). Prodrug strategies, such as esterification of the carboxylic acid, improve oral absorption (AUC increased 3-fold in rodent models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.